molecular formula C13H10FNO3 B2440780 1-(Benzyloxy)-3-fluoro-5-nitrobenzene CAS No. 1536920-33-8

1-(Benzyloxy)-3-fluoro-5-nitrobenzene

Cat. No.: B2440780
CAS No.: 1536920-33-8
M. Wt: 247.225
InChI Key: OCOUQAOYGUHIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-3-fluoro-5-nitrobenzene is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving the introduction of the benzyloxy, fluorine, and nitro groups onto the benzene ring. One common method involves the following steps:

    Nitration: The nitration of benzene to introduce the nitro group.

    Benzylation: The protection of the hydroxyl group by converting it to a benzyloxy group.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzyloxy group can be removed through hydrogenolysis.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenolysis.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Reduction of the nitro group: Produces 1-(Benzyloxy)-3-fluoro-5-aminobenzene.

    Hydrogenolysis of the benzyloxy group: Produces 3-fluoro-5-nitrophenol.

Scientific Research Applications

1-(Benzyloxy)-3-fluoro-5-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Materials Science: It is utilized in the creation of functional materials such as liquid crystals and organic light-emitting diodes (OLEDs).

    Research Probes: Its unique structure makes it useful as a probe for studying protein-ligand interactions and enzymatic activity.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-fluoro-5-nitrobenzene involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors.

Comparison with Similar Compounds

1-(Benzyloxy)-3-fluoro-5-nitrobenzene can be compared with other similar compounds such as:

    1-(Benzyloxy)-2-fluoro-4-nitrobenzene: Similar structure but different positioning of the fluorine and nitro groups.

    1-(Benzyloxy)-3-chloro-5-nitrobenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-(Benzyloxy)-3-fluoro-5-aminobenzene: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

1-fluoro-3-nitro-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-11-6-12(15(16)17)8-13(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOUQAOYGUHIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.